6-ethynyl-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethynyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of an ethynyl group at the 6-position and a methyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-1-methyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated indazole derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
6-ethynyl-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-ethynyl-1-methyl-1H-indazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the indazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indazole: Lacks the ethynyl group, resulting in different chemical properties and biological activities.
6-bromo-1-methyl-1H-indazole: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
1H-indazole-3-amine derivatives: These compounds have different substituents at the 3-position, affecting their biological activities.
Uniqueness
6-ethynyl-1-methyl-1H-indazole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and biological properties. The ethynyl group enhances its ability to participate in various chemical reactions, while the methyl group influences its solubility and stability.
Properties
CAS No. |
2624137-24-0 |
---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.